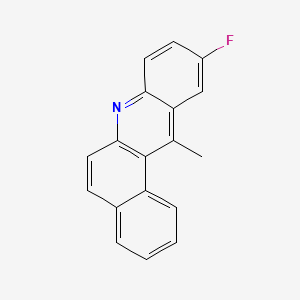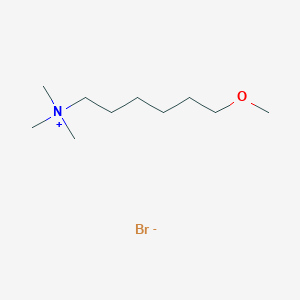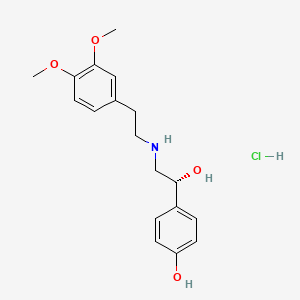
(R)-(-)-Denopamine Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-(-)-Denopamine Hydrochloride is a chiral compound that belongs to the class of beta-adrenergic agonists. It is primarily used in the treatment of heart conditions, particularly for its positive inotropic effects, which means it increases the force of heart muscle contractions. This compound is known for its ability to stimulate beta-adrenergic receptors, leading to various physiological responses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-Denopamine Hydrochloride typically involves the resolution of racemic mixtures or the use of chiral catalysts to obtain the desired enantiomer. One common method includes the reduction of a precursor compound using a chiral reducing agent, followed by purification steps to isolate the ®-(-)-enantiomer.
Industrial Production Methods
Industrial production of ®-(-)-Denopamine Hydrochloride often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
®-(-)-Denopamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify its structure, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce different functional groups, leading to the formation of analogs with varied biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
科学的研究の応用
®-(-)-Denopamine Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of chiral synthesis and enantioselective reactions.
Biology: Researchers study its effects on beta-adrenergic receptors to understand signal transduction pathways.
Medicine: It is investigated for its potential therapeutic effects in treating heart failure and other cardiovascular diseases.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes.
作用機序
®-(-)-Denopamine Hydrochloride exerts its effects by binding to beta-adrenergic receptors on the surface of heart muscle cells. This binding activates the adenylate cyclase pathway, leading to an increase in cyclic AMP levels. The elevated cyclic AMP activates protein kinase A, which in turn phosphorylates various target proteins, resulting in increased calcium influx into the cells. The higher calcium levels enhance the contractility of the heart muscle, leading to stronger heartbeats.
類似化合物との比較
Similar Compounds
Isoproterenol: Another beta-adrenergic agonist with similar effects but different selectivity and potency.
Dobutamine: Used in acute heart failure, it has a different receptor profile and pharmacokinetics.
Salbutamol: Primarily used for its bronchodilator effects, it also acts on beta-adrenergic receptors.
Uniqueness
®-(-)-Denopamine Hydrochloride is unique due to its specific enantiomeric form, which provides distinct pharmacological properties compared to its racemic mixture or other enantiomers. Its high selectivity for beta-adrenergic receptors and favorable pharmacokinetic profile make it a valuable compound in both research and clinical settings.
特性
分子式 |
C18H24ClNO4 |
|---|---|
分子量 |
353.8 g/mol |
IUPAC名 |
4-[(1R)-2-[2-(3,4-dimethoxyphenyl)ethylamino]-1-hydroxyethyl]phenol;hydrochloride |
InChI |
InChI=1S/C18H23NO4.ClH/c1-22-17-8-3-13(11-18(17)23-2)9-10-19-12-16(21)14-4-6-15(20)7-5-14;/h3-8,11,16,19-21H,9-10,12H2,1-2H3;1H/t16-;/m0./s1 |
InChIキー |
MHLNPAYZAXBXAS-NTISSMGPSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)CCNC[C@@H](C2=CC=C(C=C2)O)O)OC.Cl |
正規SMILES |
COC1=C(C=C(C=C1)CCNCC(C2=CC=C(C=C2)O)O)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,9,11,18,20,27-Hexazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(27),3,5,7,9,12,14,16,18,21,23,25-dodecaene](/img/structure/B13422059.png)


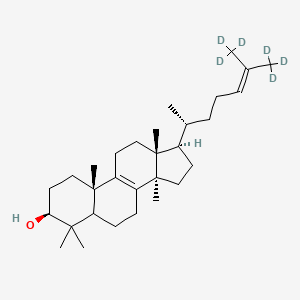
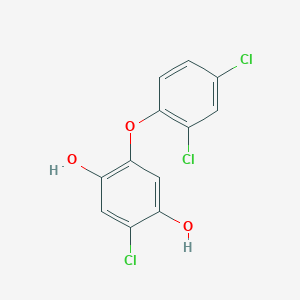

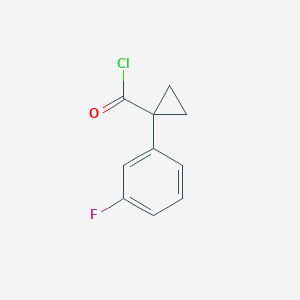
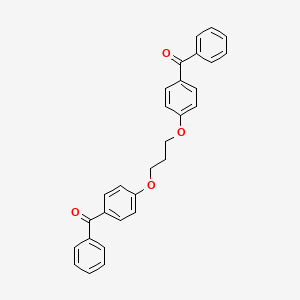
![1-(4-methoxyphenyl)-N-[(3-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B13422112.png)
![1-Ethoxy-4-fluoro-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B13422126.png)
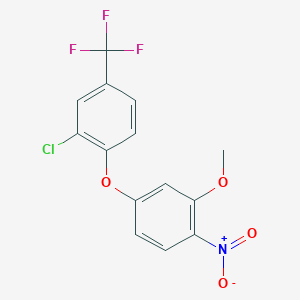
![[1S]-4,6,6-Trimethyl-bicyclo[3,1,1]hept-3-en-2-one](/img/structure/B13422134.png)
